![molecular formula C19H14ClF2N3O3S B2694232 N-(3-chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899759-79-6](/img/structure/B2694232.png)
N-(3-chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O3S and its molecular weight is 437.85. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Herbicides and Metabolic Pathways
Research on chloroacetamides, a class of compounds to which N-(3-chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide structurally relates, has explored their use as herbicides and their metabolic pathways in organisms. For instance, chloroacetamide herbicides like acetochlor and metolachlor are extensively studied for their metabolic activation pathways leading to DNA-reactive species. These studies provide insights into the complex bioactivation and detoxification mechanisms of such compounds in liver microsomes of humans and rats, highlighting the role of cytochrome P450 enzymes in their metabolism (Coleman et al., 2000).
Anti-Inflammatory Activity of Chloroacetamide Derivatives
The anti-inflammatory properties of chloroacetamide derivatives have been investigated, revealing the potential therapeutic applications of these compounds. A study on novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activities, suggesting the relevance of exploring similar compounds for pharmacological use (Sunder & Maleraju, 2013).
Synthesis and Characterization
The synthesis and structural characterization of chloroacetamide compounds and their derivatives form a fundamental aspect of research in this area. Studies detail the synthesis routes, chemical reactivity, and biological activities of various chloroacetamide derivatives. For instance, the synthesis of novel chloroacetamide compounds with potential antimicrobial properties has been documented, showcasing the diverse chemical functionalities that can be achieved and their implications for drug discovery and development (Krátký et al., 2017).
Environmental Impact and Disposition
Research has also delved into the environmental impact, adsorption, mobility, and efficacy of chloroacetamide herbicides, considering soil properties and ecological implications. These studies are crucial for understanding the environmental fate of such compounds and designing strategies for mitigating their potential adverse effects (Peter & Weber, 1985).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O3S/c1-28-16-5-2-11(8-13(16)20)24-17(26)10-29-18-19(27)25(7-6-23-18)12-3-4-14(21)15(22)9-12/h2-9H,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYVJYNUZGYEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide |
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